2'-Deoxyguanosine monohydrate 2'-Deoxyguanosine monohydrate 2'-Deoxyguanosine is a purine nucleoside with diverse biological activities. It inhibits the clonogenic growth of HL-60 and K562 leukemia cells (IC50s = 80 and 100 µM, respectively). 2'-Deoxyguanosine inhibits the growth of MOLT-4 T cells and MGL-8 B cells by 99.8 and 68.3%, respectively, when used at a concentration of 50 µM. It increases the number of binucleated cells, a marker of inhibited cytokinesis, in A. sativum meristems. 2'-Deoxyguanosine (>1 µM) also induces relaxation of precontracted isolated bovine lingual artery.

Brand Name: Vulcanchem
CAS No.: 312693-72-4
VCID: VC20788299
InChI: InChI=1S/C10H13N5O4.H2O/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6;/h3-6,16-17H,1-2H2,(H3,11,13,14,18);1H2/t4-,5+,6+;/m0./s1
SMILES: C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O.O
Molecular Formula: C10H15N5O5
Molecular Weight: 285.26 g/mol

2'-Deoxyguanosine monohydrate

CAS No.: 312693-72-4

Cat. No.: VC20788299

Molecular Formula: C10H15N5O5

Molecular Weight: 285.26 g/mol

* For research use only. Not for human or veterinary use.

2'-Deoxyguanosine monohydrate - 312693-72-4

Specification

Description 2'-Deoxyguanosine is a purine nucleoside with diverse biological activities. It inhibits the clonogenic growth of HL-60 and K562 leukemia cells (IC50s = 80 and 100 µM, respectively). 2'-Deoxyguanosine inhibits the growth of MOLT-4 T cells and MGL-8 B cells by 99.8 and 68.3%, respectively, when used at a concentration of 50 µM. It increases the number of binucleated cells, a marker of inhibited cytokinesis, in A. sativum meristems. 2'-Deoxyguanosine (>1 µM) also induces relaxation of precontracted isolated bovine lingual artery.

CAS No. 312693-72-4
Molecular Formula C10H15N5O5
Molecular Weight 285.26 g/mol
IUPAC Name 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;hydrate
Standard InChI InChI=1S/C10H13N5O4.H2O/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6;/h3-6,16-17H,1-2H2,(H3,11,13,14,18);1H2/t4-,5+,6+;/m0./s1
Standard InChI Key LZSCQUCOIRGCEJ-FPKZOZHISA-N
Isomeric SMILES C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O.O
SMILES C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O.O
Canonical SMILES C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O.O

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